1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a combination of pyridine, piperazine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Preparation of the Piperazine Intermediate: The piperazine ring is functionalized with a nitrophenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the pyridine and piperazine intermediates using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl acetate: This compound shares the pyridine and trifluoromethyl groups but differs in its ester functionality.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of a nitrophenyl group.
Uniqueness: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O4S/c17-12-9-11(16(18,19)20)10-21-15(12)22-5-7-23(8-6-22)29(27,28)14-4-2-1-3-13(14)24(25)26/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXGBDMHOHHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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